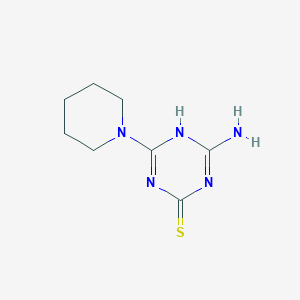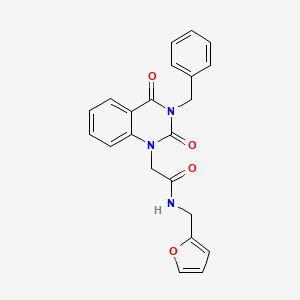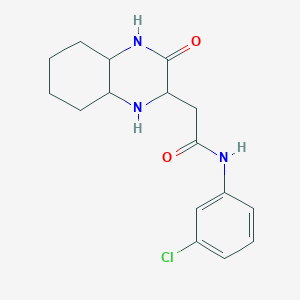![molecular formula C26H23N5O B11033294 N-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B11033294.png)
N-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{N}-{(1{E})-(BIPHENYL-4-YLAMINO)[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLENE}BENZAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a biphenyl group, a dimethylpyrimidinyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {N}-{(1{E})-(BIPHENYL-4-YLAMINO)[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLENE}BENZAMIDE typically involves multiple steps, starting with the preparation of the biphenyl-4-ylamine and 4,6-dimethylpyrimidin-2-ylamine intermediates. These intermediates are then coupled using a condensation reaction with benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of {N}-{(1{E})-(BIPHENYL-4-YLAMINO)[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLENE}BENZAMIDE can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green solvents and catalysts can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
{N}-{(1{E})-(BIPHENYL-4-YLAMINO)[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLENE}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles such as amines or thiols replace the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, {N}-{(1{E})-(BIPHENYL-4-YLAMINO)[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLENE}BENZAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, {N}-{(1{E})-(BIPHENYL-4-YLAMINO)[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLENE}BENZAMIDE is investigated for its potential anti-cancer properties. Its ability to inhibit certain enzymes involved in cancer cell proliferation makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including the development of high-performance materials.
Mechanism of Action
The mechanism of action of {N}-{(1{E})-(BIPHENYL-4-YLAMINO)[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLENE}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The biphenyl and dimethylpyrimidinyl groups allow the compound to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-{(1E)-(BIPHENYL-4-YLAMINO)[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLENE}SULFAMOYLPHENYLACETAMIDE: Similar structure but with a sulfamoyl group.
ETHYL (S)-2-BENZAMIDO-5-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]PENTANOATE: Contains a pentanoate group instead of a benzamide moiety.
Uniqueness
The uniqueness of {N}-{(1{E})-(BIPHENYL-4-YLAMINO)[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLENE}BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C26H23N5O |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-phenylphenyl)carbamimidoyl]benzamide |
InChI |
InChI=1S/C26H23N5O/c1-18-17-19(2)28-25(27-18)31-26(30-24(32)22-11-7-4-8-12-22)29-23-15-13-21(14-16-23)20-9-5-3-6-10-20/h3-17H,1-2H3,(H2,27,28,29,30,31,32) |
InChI Key |
PATPNZNBCZQPJY-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/NC2=CC=C(C=C2)C3=CC=CC=C3)\NC(=O)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,4-Dimethoxyphenyl)-4-[(2-ethylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B11033216.png)
![N-butyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11033224.png)



![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11033231.png)
![(1E)-1-[(3,5-dichlorophenyl)imino]-8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11033234.png)
![Ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenothiazin-10-yl)-](/img/structure/B11033240.png)
![8,8-dimethyl-2-[(3-methylbenzyl)sulfanyl]-5-(propan-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11033248.png)
![3-(7-Bromoimidazo[4,5-b]indol-2-yl)-1,1-diphenylguanidine](/img/structure/B11033259.png)
![8-fluoro-4,4-dimethyl-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11033261.png)
![{4-[(6-Bromohexyl)oxy]benzylidene}propanedinitrile](/img/structure/B11033275.png)
![N-cyclohexyl-2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide](/img/structure/B11033282.png)
